N-glutaryl-L-phenylalanine 2-naphthylamide

Beschreibung

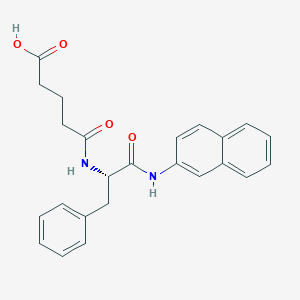

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c27-22(11-6-12-23(28)29)26-21(15-17-7-2-1-3-8-17)24(30)25-20-14-13-18-9-4-5-10-19(18)16-20/h1-5,7-10,13-14,16,21H,6,11-12,15H2,(H,25,30)(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBPEIBIPPJZIR-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427201 | |

| Record name | CTK8G0059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17479-62-8 | |

| Record name | CTK8G0059 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17479-62-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis and Substrate Specificity of N Glutaryl L Phenylalanine 2 Naphthylamide

Specificity Profile and Kinetic Parameters for Chymotrypsin (B1334515)

Chymotrypsin, a serine protease, is well-known for its preferential cleavage of peptide bonds C-terminal to aromatic amino acid residues such as phenylalanine, tryptophan, and tyrosine. libretexts.orgebi.ac.uk The specificity of chymotrypsin is largely dictated by its S1 binding pocket, which is hydrophobic and spacious enough to accommodate the aromatic side chains of these amino acids. nih.gov

Quantitative Analysis of Chymotrypsin-Mediated Hydrolysis

While direct kinetic data for the chymotrypsin-catalyzed hydrolysis of N-glutaryl-L-phenylalanine 2-naphthylamide is not extensively documented in readily available literature, studies on the closely related substrate, N-glutaryl-L-phenylalanine p-nitroanilide (GPNA), provide valuable insights. The hydrolysis of GPNA by α-chymotrypsin follows Michaelis-Menten kinetics. nih.govnih.gov In aqueous solutions, the reaction proceeds with a measurable catalytic rate constant (kcat) and Michaelis constant (KM). nih.govnih.gov The presence of surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB), has been shown to influence these parameters, leading to "superactivity" at concentrations near the critical micelle concentration (CMC). nih.gov This enhancement is attributed to a combination of factors, including a potential decrease in both the kcat and KM values when corrected for substrate partitioning between the aqueous and micellar phases. nih.gov

To illustrate the kinetic parameters that would be determined in such an analysis, the following interactive table presents hypothetical data for the hydrolysis of a chymotrypsin substrate.

| Substrate Concentration (mM) | Initial Velocity (µM/min) |

| 0.1 | 5.0 |

| 0.2 | 9.1 |

| 0.5 | 16.7 |

| 1.0 | 25.0 |

| 2.0 | 33.3 |

This table contains hypothetical data for illustrative purposes.

Mechanistic Investigations of Acyl-Enzyme Intermediates Utilizing this compound

The hydrolysis of substrates like this compound by chymotrypsin proceeds through the formation of a covalent acyl-enzyme intermediate. libretexts.orgnih.gov The catalytic triad (B1167595) in the active site of chymotrypsin, composed of serine, histidine, and aspartate residues, facilitates this process. ebi.ac.uk The serine residue acts as a nucleophile, attacking the carbonyl carbon of the phenylalanine residue in the substrate. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to form the acyl-enzyme intermediate, releasing the 2-naphthylamine (B18577) moiety. nih.govyoutube.com The subsequent deacylation step involves the nucleophilic attack of a water molecule on the acyl-enzyme intermediate, regenerating the free enzyme and releasing the N-glutaryl-L-phenylalanine product. nih.govyoutube.com Kinetic evidence for the formation of such acyl-enzyme intermediates has been demonstrated for other chymotrypsin substrates, such as N-acetyl-L-tryptophan ethyl ester. nih.gov

Substrate Utilization by Different Chymotrypsin Isoenzymes

Comparative Enzymology: this compound versus Other Synthetic Protease Substrates

This compound belongs to a class of synthetic substrates used to assay protease activity. A related compound, N-glutaryl-glycyl-glycyl-L-phenylalanine-β-naphthylamide, has been developed as a highly sensitive and specific substrate for chymotrypsin, suitable for fluorometric, colorimetric, and histological determination of the enzyme. nih.gov This substrate is reported to be resistant to degradation by other proteases such as trypsin, elastase, and thrombin. nih.gov The choice of the leaving group (2-naphthylamide or p-nitroanilide) and the N-terminal protecting group (glutaryl) influences the substrate's solubility and the method of detection of the hydrolysis product.

Interaction with Cathepsin C (Dipeptidyl Peptidase I)

Cathepsin C, also known as dipeptidyl peptidase I (DPPI), is a lysosomal cysteine protease with a distinct substrate specificity. researchgate.net It sequentially removes dipeptides from the N-terminus of polypeptide chains. researchgate.net

Characterization of Hydrolysis by Cathepsin C, including Glycyl-L-phenylalanine 2-naphthylamide Analogs

There is no direct evidence in the reviewed literature to suggest that this compound is a substrate for Cathepsin C. The presence of the N-terminal glutaryl group would likely block the action of this dipeptidyl peptidase, which typically requires a free N-terminal amino group on its substrates. researchgate.net

In contrast, the analog Glycyl-L-phenylalanine 2-naphthylamide is a well-characterized substrate for Cathepsin C. nih.govnih.govcaymanchem.com The hydrolysis of this dipeptide naphthylamide by Cathepsin C has been instrumental in studying intralysosomal hydrolysis and lysosomal membrane permeability. nih.govnih.govcaymanchem.com When Glycyl-L-phenylalanine 2-naphthylamide enters the lysosome, it is hydrolyzed by Cathepsin C. abcam.com The resulting products, glycine (B1666218) and phenylalanine, are less able to diffuse across the lysosomal membrane, leading to an osmotic imbalance and subsequent disruption of the lysosome. caymanchem.comabcam.com This property has been utilized as a tool to differentiate between lysosomes and prelysosomal endocytic vacuoles. nih.gov

The hydrolysis of Glycyl-L-phenylalanine 2-naphthylamide by Cathepsin C can be influenced by various factors. For instance, the presence of zinc sulfate (B86663) (ZnSO4) has been shown to inhibit the total activity of Cathepsin C. nih.gov

The following table summarizes the key findings regarding the interaction of these compounds with the respective enzymes:

| Compound | Enzyme | Key Findings |

| N-glutaryl-L-phenylalanine p-nitroanilide | α-Chymotrypsin | Follows Michaelis-Menten kinetics; hydrolysis rate is influenced by surfactants. nih.govnih.gov |

| N-glutaryl-glycyl-glycyl-L-phenylalanine-β-naphthylamide | Chymotrypsin | A highly sensitive and specific substrate for chymotrypsin assays. nih.gov |

| Glycyl-L-phenylalanine 2-naphthylamide | Cathepsin C | A substrate whose intralysosomal hydrolysis leads to lysosomal disruption; used to study lysosomal function. nih.govnih.govcaymanchem.comabcam.com |

Role of Substrate Hydrolysis Products in Lysosomal Compartment Integrity

The hydrolysis of dipeptidyl naphthylamides, such as the closely related Glycyl-L-phenylalanine 2-naphthylamide (GPN), by Cathepsin C within the lysosome is a key area of investigation. nih.govnih.govnih.govabcam.comcaymanchem.com GPN, a known substrate for Cathepsin C, readily accumulates within lysosomes. abcam.comcaymanchem.com The enzymatic action of Cathepsin C cleaves GPN into fragments that are less able to diffuse across the lysosomal membrane. abcam.comcaymanchem.com This accumulation of hydrolysis products inside the lysosome leads to an osmotic imbalance, ultimately causing a loss of lysosomal membrane integrity and the release of lysosomal contents. nih.govnih.govabcam.comcaymanchem.com

This property of GPN has been utilized as a tool to distinguish between lysosomal and pre-lysosomal compartments. nih.govnih.gov The intralysosomal accumulation of the amino acid hydrolysis products can cause the osmotic lysis of a significant percentage of lysosomes. nih.govnih.gov This effect appears to be specific to lysosomes, as pre-lysosomal endocytic vacuoles are generally not affected. nih.govnih.gov

Modulatory Effects of Metal Ions and Other Chemical Agents on Cathepsin C Activity

The activity of Cathepsin C towards its substrates can be influenced by various chemical agents. For instance, studies involving GPN have shown that metal ions can modulate the rate of its hydrolysis.

Table 1: Effect of ZnSO₄ on Cathepsin C Activity with GPN

| Condition | Effect on Cathepsin C Activity | Reference |

| 1 mM ZnSO₄ in the presence of Triton X-100 | Considerable inhibition of total activity | nih.gov |

| 1 mM ZnSO₄ on free activity | Markedly less pronounced inhibition | nih.gov |

| 1 mM ZnSO₄ in the absence of thioethylamine hydrochloride | Striking inhibition of total activity, with over 80% of free activity remaining | nih.gov |

These findings suggest that Zn²⁺ preferentially inhibits extralysosomal hydrolysis of the substrate, making the intralysosomal hydrolysis more apparent. nih.gov The omission of thioethylamine hydrochloride from the incubation medium also reduces Cathepsin C activity, which delays the disruption of lysosomes by GPN. nih.gov

Engagement with Other Proteolytic Enzymes and Amidases

While the interaction with Cathepsin C is well-documented for GPN, the engagement of this compound with other proteases and amidases is less characterized. However, studies on related enzymes and substrates provide potential insights.

Studies on Streptomyces griseus Protease 3 (SGP3) Activity

Substrate Recognition by Ribosomal Aryl-peptidyl Amidases (e.g., from Lactobacillus casei)

There is no direct evidence of this compound being a substrate for ribosomal aryl-peptidyl amidases from Lactobacillus casei. However, studies on the peptidoglycan hydrolases of Lactobacillus casei have identified enzymes with γ-D-glutamyl-L-lysyl-endopeptidase activity. nih.gov Furthermore, research on the related Lactobacillus paracasei has shown the presence of an aspartate ammonia-lyase with broad substrate specificity, capable of acting on L-phenylalanine. mdpi.com This indicates that enzymes from Lactobacillus species can recognize and process substrates containing phenylalanine.

Investigations into Broad-Spectrum Protease Activities and Substrate Overlap

The potential for this compound to be hydrolyzed by a broader range of proteases exists. For instance, a similar compound, N-glutaryl-L-phenylalanine p-nitroanilide, is a known substrate for the protease α-chymotrypsin. sigmaaldrich.com Additionally, a class of compounds known as Nα-aroyl-N-aryl-phenylalanine amides has demonstrated broad-spectrum activity against various mycobacteria, indicating that the phenylalanine amide structure can be recognized by a variety of microbial enzymes. nih.govmdpi.com

Methodological Applications and Research Paradigms Utilizing N Glutaryl L Phenylalanine 2 Naphthylamide

Advanced Enzyme Activity Quantification and Detection Assays

N-Glutaryl-L-phenylalanine 2-naphthylamide serves as a valuable chromogenic and fluorogenic substrate in a variety of enzyme assays, facilitating the quantification and detection of specific peptidase activities. ebi.ac.uk Its utility stems from the enzymatic cleavage of the amide bond, which liberates 2-naphthylamine (B18577), a compound that can be detected by sensitive analytical methods.

Development and Optimization of Highly Sensitive Fluorometric Techniques

The liberation of 2-naphthylamine upon enzymatic hydrolysis of this compound forms the basis for highly sensitive fluorometric assays. While direct research on fluorometric assays utilizing this specific compound is not extensively detailed in the provided search results, the principle is well-established with structurally similar substrates. For instance, a highly sensitive and specific fluorometric method for chymotrypsin (B1334515) has been developed using N-glutaryl-glycyl-glycyl-L-phenylalanine β-naphthylamide. nih.gov This assay can detect enzyme concentrations as low as 1 ng/ml, with a linear relationship between enzyme concentration and fluorescence up to at least 3000 ng/ml. nih.gov This suggests that a similar fluorometric approach with this compound could be employed for the sensitive detection of enzymes like chymotrypsin. The underlying principle involves the excitation of the released β-naphthylamine and the measurement of its fluorescence emission, which is proportional to the enzyme's activity.

Implementation in Colorimetric and Spectrophotometric Assay Formats

The enzymatic hydrolysis of this compound also lends itself to colorimetric and spectrophotometric detection methods. The release of β-naphthylamine upon hydrolysis allows for its use in colorimetric assays. nih.gov This typically involves a subsequent diazotization reaction where the liberated 2-naphthylamine is coupled with a diazonium salt to form a colored azo dye. The intensity of the resulting color, which can be quantified spectrophotometrically, is directly proportional to the amount of 2-naphthylamine released and, therefore, to the enzymatic activity. This method provides a robust and widely accessible approach for quantifying enzyme activity in various research and clinical settings.

Application in Standardized Biochemical Micromethods (e.g., API ZYM System) for Enzymatic Profiling

This compound is a key substrate in standardized biochemical micromethods for enzymatic profiling, most notably the API ZYM system. pjoes.comscielo.org.ar This system is a semi-quantitative micromethod designed for the rapid and simultaneous detection of multiple enzymatic activities from a small bacterial inoculum. scielo.org.ar Within the API ZYM test strip, N-glutaryl-phenylalanine-2-naphthylamide is specifically used to assay for α-chymotrypsin activity. pjoes.comscielo.org.ar The hydrolysis of this substrate by the enzyme present in the bacterial suspension releases 2-naphthylamine, which, after the addition of reagents, produces a color change. The intensity of this color is then compared to a color chart to determine the level of enzymatic activity, expressed in nanomoles of the hydrolyzed substrate. pjoes.com

Interactive Data Table: Enzymes Assayed by this compound and Related Compounds in the API ZYM System

| Enzyme Assayed | Substrate | System |

| α-chymotrypsin | N-glutaryl-phenylalanine-2-naphthylamide | API ZYM |

| Trypsin | N-benzoyl-DL-arginine-2-naphthylamide | API ZYM |

| Leucine arylamidase | L-leucyl-2-naphthylamide | API ZYM |

| Valine arylamidase | L-valyl-2-naphthylamide | API ZYM |

| Cystine arylamidase | L-cystyl-2-naphthylamide | API ZYM |

Investigations into Intracellular Compartmentalization and Membrane Dynamics

The unique properties of certain naphthylamide-based enzyme substrates make them powerful tools for investigating the dynamics of intracellular compartments, particularly the endocytic pathway and lysosomal function.

Methodologies for Differentiating Lysosomal from Prelysosomal Endocytic Vacuoles

While direct studies using this compound for this specific application are not detailed, the closely related compound Glycyl-L-phenylalanine 2-naphthylamide (GPN) serves as an excellent model for this methodology. nih.govresearchgate.net GPN is a substrate for the lysosomal enzyme cathepsin C and can be used to distinguish between lysosomal and prelysosomal compartments. nih.govresearchgate.net The principle of this technique relies on the differential enzymatic activity and membrane properties of these organelles. GPN can diffuse into lysosomes, where it is hydrolyzed by cathepsin C. nih.gov The accumulation of the hydrolysis products within the lysosomes leads to osmotic stress and subsequent lysis of the lysosomal membrane. nih.govresearchgate.net Prelysosomal endocytic vacuoles, or endosomes, which may lack the specific enzyme or the conditions for its optimal activity, are largely unaffected by GPN. nih.gov Therefore, by treating cells with GPN and measuring the release of lysosomal contents, researchers can effectively differentiate between these two compartments. nih.govresearchgate.net This approach has proven valuable in studying the maturation of endosomes into lysosomes. nih.gov

Characterization of Lysosomal Membrane Permeability and Osmotic Lysis Induced by Substrate Hydrolysis

The hydrolysis of naphthylamide-containing substrates within lysosomes provides a direct method for studying lysosomal membrane permeability and the phenomenon of osmotic lysis. The accumulation of the hydrolysis products, which are often less membrane-permeable than the original substrate, leads to an increase in the intralysosomal osmotic pressure. diva-portal.org This influx of water can cause swelling and eventual rupture of the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP). diva-portal.orgnih.govcaymanchem.com The study of LMP is crucial as it can be a critical step in lysosome-mediated apoptosis. diva-portal.org By observing the effects of substrates like Gly-Phe-β-naphthylamide, researchers can gain insights into the structural integrity and permeability of the lysosomal membrane under various conditions. nih.govcaymanchem.com The release of lysosomal enzymes, such as cathepsins, into the cytosol following LMP can be quantified to assess the extent of membrane disruption. researchgate.net

Interactive Data Table: Research Findings on Lysosomal Dynamics Using Naphthylamide Substrates

| Phenomenon | Substrate | Key Finding | Reference |

| Differentiation of Lysosomes and Endosomes | Glycyl-L-phenylalanine 2-naphthylamide (GPN) | GPN induces osmotic lysis of lysosomes but not endosomes, allowing for their distinction. | nih.govresearchgate.net |

| Lysosomal Membrane Permeability | Glycyl-L-phenylalanine 2-naphthylamide | Intralysosomal hydrolysis leads to product accumulation and can cause lysosomal disruption. | nih.gov |

| Osmotic Lysis | Gly-Phe-β-naphthylamide | Accumulation of hydrolysis products builds osmotic pressure, leading to water inflow and lysis. | diva-portal.org |

| Study of Cathepsin C Function | Gly-Phe-β-naphthylamide | Used to investigate intralysosomal hydrolysis and the function of cathepsin C. | caymanchem.com |

Comprehensive Enzyme Characterization and Mechanistic Elucidation

The utility of this compound extends to the detailed characterization of enzymes, enabling researchers to elucidate their kinetic properties, optimal operating conditions, and susceptibility to inhibitors and activators.

Determination of Enzyme Kinetic Parameters (e.g., Michaelis-Menten Constants, Vmax)

While specific kinetic data for the interaction of α-chymotrypsin with this compound is not extensively detailed in the available literature, the general principles of Michaelis-Menten kinetics are applicable. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Vmax, in turn, is the maximum rate of reaction when the enzyme is saturated with the substrate.

For a structurally similar substrate, N-glutaryl-L-phenylalanine p-nitroanilide (GPNA), studies on its hydrolysis by α-chymotrypsin have shown that the reaction follows a Michaelis-Menten mechanism. In these investigations, the presence of certain additives, such as tetrabutylammonium bromide, has been shown to significantly influence the kinetic parameters. For instance, one study observed a 20-fold increase in both the catalytic constant (kcat) and the Km value in the presence of 0.4 M tetrabutylammonium bromide compared to the reaction in buffer alone. This highlights the sensitivity of enzyme kinetics to the chemical environment and the importance of substrate analogs in elucidating these effects.

Table 1: Illustrative Enzyme Kinetic Parameters for α-Chymotrypsin with a Structurally Similar Substrate (GPNA)

| Condition | Km (mM) | kcat (s⁻¹) |

| Buffer Alone | Value not specified | Value not specified |

| 0.4 M Tetrabutylammonium Bromide | 20-fold increase vs. buffer | 20-fold increase vs. buffer |

Note: This table is illustrative and based on data for a related compound, N-glutaryl-L-phenylalanine p-nitroanilide, to demonstrate the principles of kinetic analysis.

Analysis of Optimal Environmental Conditions (pH, Temperature) for Enzymatic Activity

The catalytic activity of enzymes is profoundly influenced by environmental factors such as pH and temperature. Determining the optimal conditions is crucial for understanding the enzyme's physiological role and for its application in various biotechnological processes.

For chymotrypsin, the optimal pH for its activity is generally in the alkaline range. Studies using various substrates have reported optimal pH values between 7.5 and 9.0. For instance, research on the synthesis of N-Ac-Phe-Gly-NH2 catalyzed by α-chymotrypsin identified an optimal pH of 8.98. The activity of chymotrypsin is significantly diminished at acidic pH values, with denaturation occurring at a pH of 4.

The optimal temperature for chymotrypsin activity can vary depending on the specific substrate and reaction conditions. For the hydrolysis of whey proteins, an optimal temperature of 50°C has been reported for chymotrypsin at pH 9.0. Another study focused on dipeptide synthesis found an optimal reaction temperature of 35.8°C.

Table 2: General Optimal Conditions for α-Chymotrypsin Activity with Various Substrates

| Parameter | Optimal Range/Value | Substrate/Reaction Context |

| pH | 7.5 - 9.0 | General Proteolytic Activity |

| pH | 8.98 | N-Ac-Phe-Gly-NH2 Synthesis |

| Temperature | 50°C | Whey Protein Hydrolysis (at pH 9.0) |

| Temperature | 35.8°C | N-Ac-Phe-Gly-NH2 Synthesis |

Note: These values represent general findings for α-chymotrypsin with different substrates and may not be specific to this compound.

Profiling of Enzyme Inhibition and Activation Mechanisms

The study of enzyme inhibitors and activators is fundamental to understanding enzyme regulation and for the development of therapeutic agents. This compound can be employed as a substrate in assays designed to screen for and characterize such molecules.

In the context of α-chymotrypsin, various compounds have been shown to modulate its activity. For example, the presence of cationic additives like tetrabutylammonium bromide has been demonstrated to cause a "superactivation" of the enzyme when using the related substrate GPNA. This activation is concentration-dependent and is thought to arise from interactions between the additive and the enzyme, potentially altering its conformation to a more active state.

Conversely, enzyme inhibition can be studied to understand the mechanisms by which molecules can block or reduce catalytic activity. While specific inhibitors targeting the hydrolysis of this compound are not prominently documented, general chymotrypsin inhibitors could be expected to affect this reaction. The mechanisms of inhibition can be competitive, non-competitive, or uncompetitive, and can be elucidated through kinetic studies in the presence of the inhibitor. For instance, irreversible inhibitors of α-chymotrypsin have been developed that act by covalently modifying active site residues.

Table 3: Examples of Modulators of α-Chymotrypsin Activity

| Modulator | Effect | Mechanism of Action (Hypothesized) | Substrate Context |

| Tetrabutylammonium Bromide | Activation | Interaction with protein residues around the active site | GPNA |

| Irreversible Inhibitors | Inhibition | Covalent modification of active site residues | General |

Note: This table provides examples of modulators and their effects on α-chymotrypsin with a related substrate or in a general context.

Synthetic Strategies and Derivative Chemistry of N Glutaryl L Phenylalanine 2 Naphthylamide Analogs

Established Synthetic Pathways for N-Glutaryl-L-phenylalanine 2-Naphthylamide

Stage 1: Synthesis of N-Glutaryl-L-phenylalanine

The first step is the acylation of the amino group of L-phenylalanine with a derivative of glutaric acid. A common and efficient method for this transformation is the reaction of L-phenylalanine with glutaric anhydride (B1165640) in a suitable solvent system. This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. The use of an anhydride is advantageous as it is a reactive acylating agent, and the reaction proceeds with good yield.

Stage 2: Amide Bond Formation with 2-Naphthylamine (B18577)

The second stage involves the formation of an amide bond between the carboxylic acid of N-glutaryl-L-phenylalanine and the amino group of 2-naphthylamine. ebi.ac.uk This is a standard peptide coupling reaction. To facilitate this, the carboxylic acid is typically activated to make it more susceptible to nucleophilic attack by the weakly basic aromatic amine. A variety of coupling reagents are available for this purpose, each with its own advantages and potential drawbacks, such as the risk of racemization of the chiral center in the phenylalanine residue.

Commonly employed coupling reagents and methodologies include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and reduce racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included.

Phosphonium Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are also effective. They activate the carboxylic acid by forming a benzotriazolyl ester, which is a good leaving group.

Uronium Salts: Reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or its tetrafluoroborate (B81430) equivalent (TBTU) are widely used for their efficiency and the formation of clean reactions. mdpi.com

Acid Chlorides: The carboxylic acid of N-glutaryl-L-phenylalanine could be converted to the corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will readily form the amide with 2-naphthylamine. However, this method can be harsh and may lead to a higher degree of racemization.

The choice of solvent is also critical, with aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common. The reaction temperature is often kept low (e.g., 0 °C to room temperature) to minimize side reactions, particularly racemization. mdpi.com

A summary of potential synthetic steps is presented in the table below.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | L-Phenylalanine, Glutaric anhydride | Basic conditions (e.g., NaHCO₃), aqueous or mixed solvent system | N-Glutaryl-L-phenylalanine |

| 2 | N-Glutaryl-L-phenylalanine, 2-Naphthylamine | Coupling agent (e.g., EDC/HOBt, PyBOP, HBTU), aprotic solvent (e.g., DMF, DCM), 0 °C to room temperature | This compound |

Rational Design and Chemical Synthesis of Naphthylamide-Based Substrate Analogs

The rational design of analogs of this compound is aimed at creating new substrates with altered or improved properties, such as enhanced specificity for a particular enzyme, increased catalytic efficiency, or different detection modalities. This process is guided by an understanding of the enzyme's active site and the substrate's binding mode. nih.gov For proteases, the substrate's amino acid residues that fit into the enzyme's binding pockets (S-sites) are key targets for modification.

Design Strategies:

Modification of the P1 Site (Phenylalanine): The phenylalanine residue is the primary recognition element for chymotrypsin-like proteases, fitting into the hydrophobic S1 pocket of the enzyme. Analogs can be designed by replacing phenylalanine with other natural or unnatural amino acids to probe the size, shape, and hydrophobicity of the S1 pocket. For example, replacing phenylalanine with tyrosine could introduce a hydrogen bonding opportunity, while using a more or less bulky hydrophobic residue could modulate binding affinity.

Modification of the P2 and P3 Sites (Glutaryl Group): The N-terminal glutaryl group occupies the S2 and S3 (and potentially S4) binding sites of the protease. The length and chemical nature of this acyl group can be varied to explore interactions with these subsites. For instance, replacing the glutaryl group with other dicarboxylic acyl groups of different lengths (e.g., succinyl, adipoyl) or with groups containing different functionalities could impact substrate positioning and catalytic efficiency.

Synthetic Approaches for Analogs:

The synthesis of these rationally designed analogs would follow the same fundamental principles as the parent compound. The key difference would be the starting materials.

| Analog Type | Synthetic Modification | Example Starting Materials |

| P1 Site Analogs | Use of a different amino acid in the initial acylation step. | L-Tyrosine, L-Leucine, L-Cyclohexylalanine |

| P2/P3 Site Analogs | Use of a different dicarboxylic anhydride or acid for the N-acylation of L-phenylalanine. | Succinic anhydride, Adipic acid, Phthalic anhydride |

| Naphthylamide Analogs | Use of a substituted naphthylamine or other aromatic amine in the final coupling step. | 4-Methoxy-2-naphthylamine, 4-Nitro-2-naphthylamine |

Structure-Activity Relationship Studies: Impact of Substituent Modifications on Enzymatic Recognition and Catalytic Efficiency

Structure-activity relationship (SAR) studies of this compound analogs are crucial for understanding the molecular determinants of enzyme specificity and catalysis. By systematically modifying the substrate's structure and measuring the resulting changes in kinetic parameters (K_m and k_cat), researchers can map the interactions between the substrate and the enzyme's active site. researchgate.net

Impact of P1 Site Modifications:

The P1 residue is often the most critical determinant of substrate specificity for serine proteases.

Hydrophobicity and Size: For chymotrypsin-like enzymes, there is a strong preference for large, hydrophobic residues at the P1 position. The catalytic efficiency (k_cat/K_m) is expected to decrease if phenylalanine is replaced with a smaller or less hydrophobic residue like alanine (B10760859) or valine. Conversely, other bulky hydrophobic residues might be well-tolerated or even enhance binding.

Chirality: The L-configuration of the phenylalanine is essential for proper positioning in the active site. The D-enantiomer would not be expected to be a substrate due to steric clashes.

Impact of P2 and P3 Site Modifications:

The residues N-terminal to the scissile bond also contribute significantly to binding and catalysis.

Chain Length: The length of the N-acyl group can influence how the substrate sits (B43327) in the active site. A shorter (e.g., succinyl) or longer (e.g., adipoyl) chain compared to the glutaryl group could lead to suboptimal interactions in the S2 and S3 pockets, potentially increasing the K_m (decreasing binding affinity) and/or altering the k_cat.

Functional Groups: Introducing polar or charged groups into the N-acyl chain would likely be detrimental for substrates of enzymes that have hydrophobic S2/S3 pockets. However, for enzymes with corresponding charged or polar residues in these pockets, such modifications could enhance binding and specificity.

Impact of Naphthylamide Group Modifications:

While the naphthylamide is the leaving group, its structure can still influence the reaction kinetics.

Electronic Effects: The electronic nature of the leaving group can affect the rate of acylation and deacylation steps of the catalytic cycle. Introducing electron-withdrawing groups on the naphthalene (B1677914) ring could make the amide nitrogen less nucleophilic and the leaving group more stable, potentially affecting k_cat.

A hypothetical SAR study on a chymotrypsin-like enzyme might yield results like those summarized in the table below.

| Compound | P1 Residue | N-Acyl Group | Relative k_cat/K_m |

| Parent Compound | L-Phenylalanine | Glutaryl | 100% |

| Analog 1 | L-Alanine | Glutaryl | < 5% |

| Analog 2 | L-Tyrosine | Glutaryl | ~80-120% |

| Analog 3 | L-Phenylalanine | Succinyl | ~60-90% |

| Analog 4 | L-Phenylalanine | Adipoyl | ~70-110% |

| Analog 5 | D-Phenylalanine | Glutaryl | No activity |

These studies are fundamental for tailoring substrates to specific enzymes, which is a cornerstone of developing selective diagnostic assays and understanding the functional roles of proteases in complex biological systems.

Biological Systems and Research Contexts Employing N Glutaryl L Phenylalanine 2 Naphthylamide

Microbial and Fungal Enzymology Research

The study of microbial and fungal proteases is crucial for understanding their roles in various ecological niches, industrial processes, and pathogenesis. N-glutaryl-L-phenylalanine 2-naphthylamide serves as a valuable tool in these investigations by enabling the specific detection of chymotrypsin-like protease activity.

Penicillium species are known to produce a variety of extracellular enzymes, including proteases, which play a role in their ability to colonize different substrates. Among these are serine proteases. researchgate.net Research into the enzymatic capabilities of Penicillium has identified the presence of both alkaline and vacuolar serine proteases, which are considered major allergens in some species. researchgate.net Furthermore, studies have shown that temperature stress can induce protease synthesis in Penicillium strains, suggesting a role for these enzymes in cellular adaptation.

Bacteria from diverse environments produce a wide array of proteases, many of which have significant industrial and biotechnological applications.

Marine Sediment Isolates: Bacteria isolated from marine sediments are a rich source of novel enzymes, including proteases that are active under various conditions. Studies on these bacteria have revealed the presence of extracellular serine proteases and metalloproteases. frontiersin.orgnih.gov The characterization of these enzymes is crucial for understanding their ecological roles and for identifying new biocatalysts. This compound can be employed to specifically screen for and characterize chymotrypsin-like serine proteases from these marine isolates.

Bacillus sp.: Members of the genus Bacillus are well-known producers of industrial enzymes, including proteases. Research has focused on identifying and characterizing novel proteases from various Bacillus species. For instance, a chymotrypsin-like serine fibrinolytic enzyme was purified and characterized from Bacillus amyloliquefaciens FCF-11. nih.gov The enzyme's kinetic parameters were determined using a synthetic substrate, highlighting the utility of specific substrates in such studies. nih.gov The food enzyme chymotrypsin (B1334515) is also produced from genetically modified Bacillus licheniformis. nih.goveuropa.eu The use of this compound allows for the rapid screening and detailed characterization of chymotrypsin-like activity in Bacillus strains.

Nocardiopsis flavescens: This actinomycete, isolated from marine sediment, belongs to a genus known for producing a variety of bioactive compounds and enzymes. nih.gov Species of Nocardiopsis are known to produce various types of extremozymes, which are active under extreme conditions. nih.gov While specific studies on the protease profile of N. flavescens are limited, the genus is recognized as a source of novel enzymes. This compound could be a valuable tool for investigating the presence and activity of chymotrypsin-like proteases in this species.

Lactobacillus casei: This lactic acid bacterium is widely used in the food industry and is known for its complex proteolytic system, which is essential for its growth in milk. The cell-envelope proteinases (CEPs) of L. casei are serine proteases that play a key role in the breakdown of caseins. nih.govnih.govacs.org These enzymes have been characterized as belonging to the PI/PIII type, based on their caseinolytic activity. dntb.gov.ua The application of this compound would facilitate the specific assay of chymotrypsin-like activity within the broader proteolytic system of L. casei, contributing to a better understanding of its role in dairy fermentation.

In pathogenic fungi like Candida albicans, secreted proteases are considered important virulence factors. This opportunistic fungus can cause a range of infections, and its ability to form biofilms is a key aspect of its pathogenicity.

| Organism/System | Enzyme Type Investigated | Key Research Findings |

| Penicillium Species | Serine Proteases | Production of allergenic alkaline and vacuolar serine proteases. Protease synthesis is induced by cold stress. |

| Marine Sediment Isolates | Extracellular Proteases | A source of diverse serine and metalloproteases with potential for novel biocatalyst discovery. |

| Bacillus sp. | Chymotrypsin-like Serine Proteases | Isolation and characterization of fibrinolytic enzymes. Industrial production of chymotrypsin. |

| Nocardiopsis flavescens | Extremozymes | A source of enzymes active under extreme conditions, with potential for various biotechnological applications. |

| Lactobacillus casei | Cell-Envelope Proteinases (Serine Proteases) | Possesses a complex proteolytic system crucial for growth in milk and development of flavor in dairy products. |

| Candida albicans | Secreted Aspartyl Proteinases (SAPs) | SAPs are key virulence factors, with SAP5 and SAP9 being upregulated during biofilm formation. |

Mammalian Protease Research

In mammalian systems, proteases are involved in a vast array of physiological and pathological processes, from digestion and blood clotting to inflammation and cancer. This compound is a useful tool for studying specific proteases in these complex systems.

Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes, including a class of proteases known as cathepsins. mdpi.com These enzymes are involved in protein degradation and turnover.

Hepatocytes and Isolated Liver Fractions: Research on isolated hepatocytes and liver fractions has been instrumental in understanding the role of lysosomal proteases in liver function and disease. Chymostatin and its analogues, which are inhibitors of chymotrypsin-like serine proteases, have been shown to inhibit protein degradation in isolated hepatocytes, indicating the involvement of these types of enzymes in intracellular proteolysis. nih.gov The study of proteolytic enzymes released by liver macrophages has also suggested their role in promoting hepatic injury. nih.gov Furthermore, lysosomal proteases are implicated in various liver diseases. nih.gov this compound provides a specific substrate for assaying chymotrypsin-like activity within lysosomes of hepatocytes and in different subcellular fractions of the liver, aiding in the characterization of these enzymes and the elucidation of their physiological roles.

Human polymorphonuclear leukocytes (PMNs), a type of white blood cell, are key players in the innate immune response. They contain a variety of proteases that are involved in killing pathogens and modulating the inflammatory response.

Human Polymorphonuclear Leukocytes: Research has identified a chymotrypsin-like molecule on the membrane of neutrophils that is associated with cellular activation. nih.gov The granules of these cells also contain a dominant chymotrypsin-like esterase activity. nih.gov The activity of these enzymes is crucial for the proper functioning of neutrophils in the immune response. This compound serves as a specific substrate to measure the activity of these chymotrypsin-like enzymes, allowing researchers to investigate their regulation and their role in both normal immune function and in inflammatory diseases.

| System/Cell Type | Enzyme Type Investigated | Key Research Findings |

| Hepatocytes and Isolated Liver Fractions | Lysosomal Proteases (Cathepsins), Chymotrypsin-like Proteases | Inhibition of proteolysis by chymostatin analogues suggests the involvement of chymotrypsin-like enzymes in intracellular protein degradation. Lysosomal proteases are implicated in liver disease. |

| Human Polymorphonuclear Leukocytes | Chymotrypsin-like Proteases | Identification of a chymotrypsin-like molecule on the neutrophil membrane involved in cellular activation. Granules contain a dominant chymotrypsin-like esterase activity. |

Broader Applications in Enzyme Discovery and Basic Biomedical Sciences

The utility of this compound extends beyond its application as a simple laboratory substrate for chymotrypsin. Its properties make it a valuable tool in broader contexts of enzyme discovery and fundamental biomedical research, particularly in the high-throughput screening of proteases and in deepening the understanding of their physiological roles.

Utility in High-Throughput Screening Platforms for Protease Identification and Characterization

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme identification, allowing for the rapid testing of thousands of compounds. acs.orgnih.govnih.gov In the realm of protease research, fluorogenic substrates are indispensable tools for HTS platforms. scbt.com These specialized molecules are designed to emit a fluorescent signal upon cleavage by a specific enzyme, providing a direct and quantifiable measure of proteolytic activity. scbt.com this compound and its analogs fit perfectly into this paradigm, particularly for the identification and characterization of chymotrypsin and chymotrypsin-like proteases.

The principle behind its use in HTS is straightforward: in its intact form, the naphthylamide group is non-fluorescent. However, upon enzymatic cleavage of the amide bond by a protease with chymotrypsin-like specificity (which preferentially cleaves after aromatic amino acids like phenylalanine), the liberated 2-naphthylamine (B18577) is fluorescent. This fluorescence can be readily detected and quantified by automated plate readers, making it possible to screen large libraries of potential protease inhibitors or to identify novel proteases with this specific activity from various biological samples.

The application of such fluorogenic substrates in HTS has revolutionized the study of enzyme activities and substrate specificities. scbt.com It allows researchers to monitor enzymatic reactions in real-time, providing valuable data on enzyme kinetics and inhibition. scbt.com This approach is not limited to purified enzymes; it can also be adapted for use in cell-based assays to measure protease activity within a more physiologically relevant context. nih.gov

Table 1: Application of Fluorogenic Substrates in High-Throughput Screening for Protease Research

| Application | Description | Example Substrate Class | Detection Method |

| Inhibitor Screening | Rapidly test large libraries of small molecules for their ability to inhibit a specific protease. | Peptide-AMC/AFC/pNA | Decrease in fluorescence/absorbance |

| Enzyme Discovery | Screen environmental or biological samples for novel proteases with a desired substrate specificity. | This compound | Increase in fluorescence |

| Protease Profiling | Characterize the substrate specificity of a known or newly discovered protease using a panel of different fluorogenic substrates. | Combinatorial fluorogenic substrate libraries | Differential fluorescence signals |

| Cell-Based Assays | Measure intracellular or cell-surface protease activity in response to various stimuli or drug candidates. | Membrane-permeant fluorogenic substrates | Fluorescence microscopy or flow cytometry |

This table illustrates the diverse applications of fluorogenic substrates, including compounds like this compound, in modern high-throughput screening platforms for protease research.

Contributions to Fundamental Understanding of Protease Function in Cellular and Physiological Processes

The ability to specifically measure the activity of chymotrypsin-like proteases using substrates such as this compound has significantly contributed to our understanding of the roles these enzymes play in health and disease. Proteases are involved in a vast array of physiological and pathological processes, including digestion, blood coagulation, immune response, and cancer progression. researchgate.netnih.gov

For instance, the study of chymotrypsin-like proteases is crucial for understanding digestive physiology and pathologies of the pancreas. nih.gov Beyond digestion, these enzymes are involved in tissue repair and inflammation. nih.gov The use of specific substrates in research allows for the precise measurement of their activity in these contexts, helping to elucidate their mechanisms of action.

Furthermore, chymotrypsin-like activity is not confined to the digestive system. The proteasome, a critical cellular complex responsible for protein degradation, possesses chymotrypsin-like activity. plos.org Studies have shown that alterations in the chymotrypsin-like activity of the proteasome are associated with conditions like myocardial ischemia. plos.org The use of fluorogenic substrates in these studies has been instrumental in dissecting the specific roles of different proteasomal activities.

The development of specific substrates has also been pivotal in distinguishing between different cellular compartments and processes. For example, analogs of this compound have been used to differentiate between lysosomes and prelysosomal endocytic vacuoles, contributing to a more nuanced understanding of intracellular protein trafficking and degradation pathways.

In the context of cancer research, proteases are known to play a significant role in tumor growth, invasion, and metastasis. nih.gov Histochemical studies using amino acid naphthylamide substrates have helped to localize and quantify protease activity in tumor tissues, providing insights into the dynamic interactions between cancer cells and their microenvironment. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.